molecular formula C9H6ClFN2 B11902934 2-Chloro-6-fluoro-3-methylquinoxaline

2-Chloro-6-fluoro-3-methylquinoxaline

Cat. No.: B11902934
M. Wt: 196.61 g/mol
InChI Key: BSWRNHUEKAOGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-3-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C9H6ClFN2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylquinoxaline typically involves the reaction of appropriate substituted anilines with glyoxal derivatives under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-Chloro-6-fluoro-3-methylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-chloro-6-fluoro-3-methylquinoxaline

InChI

InChI=1S/C9H6ClFN2/c1-5-9(10)13-7-3-2-6(11)4-8(7)12-5/h2-4H,1H3

InChI Key

BSWRNHUEKAOGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)F)Cl

Origin of Product

United States

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